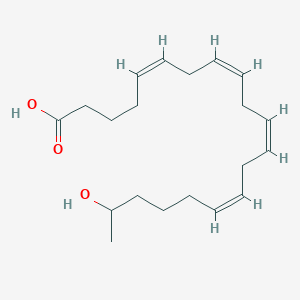
19(R)-HETE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19(R)-HETE is a hydroxylated derivative of arachidonic acid, a polyunsaturated fatty acid. This compound is part of the hydroxyeicosatetraenoic acids family, which are known for their roles in various physiological processes. This compound is particularly significant due to its involvement in the regulation of vascular tone and renal function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 19(R)-HETE can be synthesized from arachidonic acid through the action of cytochrome P450 enzymes, specifically cytochrome P450 2S1. This enzyme catalyzes the ω-1 hydroxylation of arachidonic acid, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound involves the use of microorganisms such as Candida bombicola. These microorganisms are grown on glucose and arachidonic acid, leading to the synthesis of sophorolipids. Acid hydrolysis of these sophorolipids yields this compound .
Análisis De Reacciones Químicas
Types of Reactions: 19(R)-HETE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized metabolites.
Reduction: Reduction reactions can modify the hydroxyl group, affecting the compound’s activity.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Various oxidized metabolites.
Reduction: Reduced forms of this compound.
Substitution: Derivatives with substituted hydroxyl groups.
Aplicaciones Científicas De Investigación
19(R)-HETE has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of arachidonic acid and its derivatives.
Biology: The compound is involved in the regulation of vascular tone and renal function, making it a subject of interest in physiological studies.
Medicine: Research indicates its potential role in blood pressure regulation and kidney health.
Mecanismo De Acción
19(R)-HETE exerts its effects primarily through the modulation of potassium channels in vascular smooth muscle cells. This interaction affects vascular tone and reactivity. Additionally, the compound is involved in the regulation of blood pressure and renal function through its action on cytochrome P450 enzymes.
Comparación Con Compuestos Similares
18-Hydroxyarachidonic acid: Another hydroxylated derivative of arachidonic acid, involved in similar physiological processes.
20-Hydroxyarachidonic acid: Known for its role in renal function and blood pressure regulation.
Uniqueness: 19(R)-HETE is unique due to its specific hydroxylation at the 19th carbon position, which imparts distinct physiological roles compared to other hydroxylated derivatives. Its specific interaction with cytochrome P450 2S1 and its role in modulating potassium channels highlight its unique biochemical pathways.
Propiedades
Fórmula molecular |
C20H32O3 |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(5Z,8Z,11Z,14Z)-19-hydroxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10- |
Clave InChI |
XFUXZHQUWPFWPR-TWVHMNNTSA-N |
SMILES |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O |
SMILES isomérico |
CC(CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |
SMILES canónico |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O |
Sinónimos |
19(S)-hydroxyeicosatetraenoic acid 19-HETE 19-hydroxy-5,8,11,14-eicosatetraenoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















